methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-13-18-11-24-28(17-9-5-15(23)6-10-17)20(18)21(30)27(26-13)12-19(29)25-16-7-3-14(4-8-16)22(31)32-2/h3-11H,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSTYVASXVSVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant biological activities, particularly in cancer therapy. The following sections summarize key findings regarding the biological activity of this compound.
1. Anticancer Activity
A study focusing on pyrazolo[3,4-d]pyridazine derivatives highlighted that compounds with similar structures displayed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in various cancers. For instance, compound 10h from this study showed an IC50 value of 114.5 nmol/L against FGFR1 and demonstrated significant antitumor efficacy in vivo, achieving a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in xenograft models .
| Compound | Target | IC50 (nmol/L) | TGI (%) |
|---|---|---|---|
| 10h | FGFR1 | 114.5 | 91.6 |
2. Kinase Inhibition
The pyrazolo[3,4-d]pyridazine derivatives are recognized for their ability to inhibit various kinases involved in cancer progression. Specifically, the structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo ring significantly affect kinase inhibitory activity. The presence of specific substituents enhances binding affinity and selectivity towards FGFRs and other kinases .
The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, inhibition of FGFR signaling leads to reduced proliferation in cancer cell lines exhibiting FGFR dysregulation . Additionally, some derivatives have been shown to inhibit phosphorylation events critical for cancer cell growth .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines (e.g., MDA-MB-231). The results indicated a significant reduction in cell viability at micromolar concentrations .
- Case Study 2 : In another study involving xenograft models, a related compound demonstrated substantial antitumor effects with minimal toxicity to normal tissues, suggesting a favorable therapeutic index .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds derived from the pyrazolo[3,4-d]pyridazine scaffold. For instance, research indicates that synthesized pyrazolo[3,4-d]pyridazine-7-one compounds exhibit potent activity against the Zika virus (ZIKV). These compounds were evaluated for their ability to inhibit viral replication in vitro, demonstrating significant antiviral effects against the ZIKV strain MR766. The study employed molecular docking and dynamics simulations to elucidate the interaction mechanisms of these compounds with viral proteins, particularly targeting the NS2B-NS3 protease of ZIKV, which is crucial for viral maturation and replication .
Table 1: Antiviral Efficacy of Pyrazolo[3,4-d]pyridazine Compounds
| Compound ID | IC50 (µM) | Selective Index |
|---|---|---|
| Compound 9b | 5.12 | >4 |
| Compound 10b | 3.45 | >5 |
| Compound 12 | 2.78 | >6 |
| Compound 17a | 4.10 | >4 |
| Compound 19a | 3.60 | >5 |
Antimicrobial Properties
The pyrazolo[3,4-d]pyridazine derivatives have also shown promising antimicrobial activities. A range of synthesized compounds was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyridazine Derivatives
| Compound ID | Bacterial Strain | MIC (µM) |
|---|---|---|
| W6 | Staphylococcus aureus | 5.19 |
| W1 | Candida albicans | 5.08 |
| W17 | Klebsiella pneumoniae | 6.00 |
Anti-inflammatory Applications
Pyrazolo[3,4-d]pyridazines have been investigated for their anti-inflammatory properties as well. Compounds from this class act as phosphodiesterase type IV (PDE4) inhibitors, which are beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), resulting in reduced inflammation and improved respiratory function .
Table 3: PDE4 Inhibition by Pyrazolo[3,4-d]pyridazine Compounds
| Compound ID | PDE4 Inhibition (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Compound C | 90 |
Antitumor Activity
The potential antitumor effects of pyrazolo[3,4-d]pyridazines are being explored extensively. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest at the G1 phase. This makes them candidates for further development as anticancer agents .
Table 4: Antitumor Activity of Selected Pyrazolo[3,4-d]pyridazine Compounds
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound X | 10.5 | Apoptosis induction |
| Compound Y | 8.0 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and acylation. Critical steps include:
- Cyclization : Pyrazolo[3,4-d]pyridazinone core formation under reflux in DMF with K₂CO₃ as a base .
- Acylation : Coupling of the acetamido group using EDCI/HOBt in dichloromethane at 0–5°C to prevent racemization .
- Esterification : Methyl benzoate introduction via Mitsunobu reaction or nucleophilic substitution . Key factors affecting yield: Solvent polarity, temperature control, and catalyst selection (e.g., palladium for cross-coupling) .
Q. Which analytical techniques are critical for characterizing purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and ring systems (e.g., distinguishing pyridazine vs. pyrimidine cores) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments to validate the molecular formula .
Q. What in vitro assays are typically employed to assess its biological activity?
- Kinase Inhibition : ATP-binding site competition assays using recombinant kinases (e.g., EGFR, VEGFR2) .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How can researchers optimize reaction steps to address low yields in acylation or cyclization?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent: DMF vs. THF; catalyst loading: 5–20 mol%) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes, improving yield by 15–20% .
- Real-Time Monitoring : In situ FTIR or HPLC tracking of intermediates to terminate reactions at maximum conversion .
Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?
- Molecular Dynamics (MD) Simulations : Assess ligand-protein binding stability over 100 ns trajectories to validate docking poses .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs and wild-type targets .
- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations) to minimize variability .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for analogs?
- Systematic Substituent Scanning : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to map electronic effects .
- 3D-QSAR Modeling : CoMFA/CoMSIA analyses using IC₅₀ data from 20+ analogs to identify steric/electrostatic hotspots .
- Metabolite Profiling : LC-MS identification of oxidative metabolites to rule out off-target interactions .
Q. What methods validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
- Pull-Down Assays : Biotinylated probes coupled to streptavidin beads isolate compound-bound proteins for Western blotting .
- SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) between the compound and immobilized kinase domains .
Q. How to analyze conflicting data on enzyme inhibition across studies?
- Cross-Validation : Replicate assays in parallel using identical enzyme batches and substrate concentrations .
- Allosteric Site Screening : Test inhibition in the presence/absence of ATP to distinguish competitive vs. non-competitive mechanisms .
- Structural Biology : X-ray crystallography of compound-enzyme complexes to resolve binding mode ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
